molecular formula C35H35Ta B14541231 Methanidylbenzene;tantalum(5+) CAS No. 62044-68-2

Methanidylbenzene;tantalum(5+)

Cat. No.: B14541231
CAS No.: 62044-68-2
M. Wt: 636.6 g/mol
InChI Key: KKHZGQGNKPLVAW-UHFFFAOYSA-N
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Description

Methanidylbenzene;tantalum(5+) is a compound that combines the organic molecule methanidylbenzene with the transition metal tantalum in its +5 oxidation state. Tantalum is known for its high melting point, corrosion resistance, and ability to form stable compounds. This unique combination of organic and inorganic components makes methanidylbenzene;tantalum(5+) an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanidylbenzene;tantalum(5+) typically involves the reaction of methanidylbenzene with a tantalum precursor. One common method is the metallothermic reduction of tantalum pentachloride (TaCl5) or tantalum pentoxide (Ta2O5) using a reductant such as metallic sodium or magnesium . The reaction conditions often include high temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of tantalum compounds, including methanidylbenzene;tantalum(5+), often involves the magnesiothermic reduction of tantalum oxide in a controlled environment . This process is scalable and allows for the production of high-purity tantalum compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methanidylbenzene;tantalum(5+) undergoes several types of chemical reactions, including:

    Oxidation: Tantalum can form oxides when exposed to oxygen at high temperatures.

    Reduction: Tantalum compounds can be reduced using strong reductants like sodium or magnesium.

    Substitution: Organic ligands in methanidylbenzene can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving methanidylbenzene;tantalum(5+) include hydrofluoric acid (HF), oleum, and halogens like chlorine and bromine . These reactions often require elevated temperatures and controlled atmospheres to ensure the desired products are formed.

Major Products

The major products formed from reactions involving methanidylbenzene;tantalum(5+) depend on the specific reaction conditions. For example, oxidation reactions typically yield tantalum oxides, while reduction reactions produce elemental tantalum .

Scientific Research Applications

Methanidylbenzene;tantalum(5+) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methanidylbenzene;tantalum(5+) involves its interaction with molecular targets through its tantalum center. Tantalum’s high atomic number allows it to absorb and scatter X-rays effectively, making it useful in imaging applications . Additionally, its ability to form stable complexes with organic ligands enables its use in catalysis and other chemical processes.

Comparison with Similar Compounds

Methanidylbenzene;tantalum(5+) can be compared to other tantalum compounds such as tantalum pentoxide (Ta2O5) and tantalum carbide (TaC). Similar compounds include niobium-based compounds, which exhibit similar chemical behavior due to their position in the periodic table .

Conclusion

Methanidylbenzene;tantalum(5+) is a versatile compound with a wide range of applications in scientific research and industry. Its unique combination of organic and inorganic components makes it a valuable subject for further study and development.

Properties

CAS No.

62044-68-2

Molecular Formula

C35H35Ta

Molecular Weight

636.6 g/mol

IUPAC Name

methanidylbenzene;tantalum(5+)

InChI

InChI=1S/5C7H7.Ta/c5*1-7-5-3-2-4-6-7;/h5*2-6H,1H2;/q5*-1;+5

InChI Key

KKHZGQGNKPLVAW-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ta+5]

Origin of Product

United States

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